5-(3,4-Diethoxyphenyl)-3-hydroxy-4-[(5-methyl(2-furyl))carbonyl]-1-(3-morpholi n-4-ylpropyl)-3-pyrrolin-2-one
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Overview
Description
5-(3,4-Diethoxyphenyl)-3-hydroxy-4-[(5-methyl(2-furyl))carbonyl]-1-(3-morpholin-4-ylpropyl)-3-pyrrolin-2-one is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-Diethoxyphenyl)-3-hydroxy-4-[(5-methyl(2-furyl))carbonyl]-1-(3-morpholin-4-ylpropyl)-3-pyrrolin-2-one involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core pyrrolin-2-one structure, followed by the introduction of the 3,4-diethoxyphenyl, 5-methyl(2-furyl), and morpholin-4-ylpropyl groups through various substitution and coupling reactions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale production, and ensuring the process is cost-effective and environmentally friendly. This may include the use of continuous flow reactors, automated systems, and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
5-(3,4-Diethoxyphenyl)-3-hydroxy-4-[(5-methyl(2-furyl))carbonyl]-1-(3-morpholin-4-ylpropyl)-3-pyrrolin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of different derivatives.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
5-(3,4-Diethoxyphenyl)-3-hydroxy-4-[(5-methyl(2-furyl))carbonyl]-1-(3-morpholin-4-ylpropyl)-3-pyrrolin-2-one has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and formulation.
Industry: It is used in the development of new materials, such as polymers and coatings, and as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(3,4-Diethoxyphenyl)-3-hydroxy-4-[(5-methyl(2-furyl))carbonyl]-1-(3-morpholin-4-ylpropyl)-3-pyrrolin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 5-(3,4-Diethoxyphenyl)-3-hydroxy-4-[(5-methyl(2-furyl))carbonyl]-1-(3-morpholin-4-ylpropyl)-3-pyrrolin-2-one include:
- 2-[(2S,3R,4S,5R)-3,4-Dihydroxy-5-{[(isopropylcarbamoyl)amino]methyl}tetrahydro-2-furanyl]-N-[2-(dimethylamino)ethyl]acetamide
- 3-(5-Methyl-2-furyl)prop-2-enal
- 2-Furanmethanethiol, 5-methyl-
Uniqueness
What sets 5-(3,4-Diethoxyphenyl)-3-hydroxy-4-[(5-methyl(2-furyl))carbonyl]-1-(3-morpholin-4-ylpropyl)-3-pyrrolin-2-one apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C27H34N2O7 |
---|---|
Molecular Weight |
498.6 g/mol |
IUPAC Name |
2-(3,4-diethoxyphenyl)-4-hydroxy-3-(5-methylfuran-2-carbonyl)-1-(3-morpholin-4-ylpropyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C27H34N2O7/c1-4-34-20-10-8-19(17-22(20)35-5-2)24-23(25(30)21-9-7-18(3)36-21)26(31)27(32)29(24)12-6-11-28-13-15-33-16-14-28/h7-10,17,24,31H,4-6,11-16H2,1-3H3 |
InChI Key |
AGCQEDXCJMPGRZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2C(=C(C(=O)N2CCCN3CCOCC3)O)C(=O)C4=CC=C(O4)C)OCC |
Origin of Product |
United States |
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